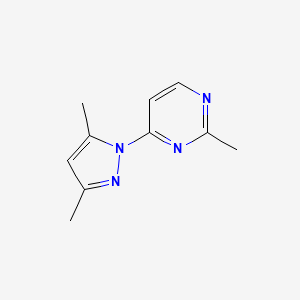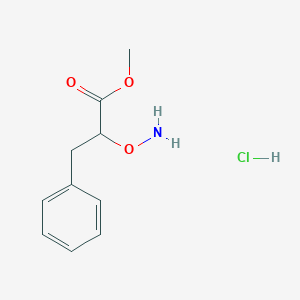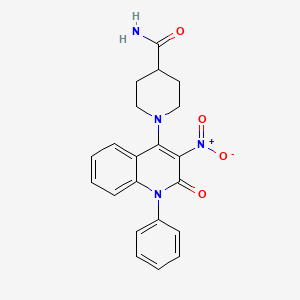![molecular formula C15H12Br2N2O2S B2503049 2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide CAS No. 1221723-27-8](/img/structure/B2503049.png)
2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The presence of a bromo substituent and a benzoic acid moiety suggests that this compound could have interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One such method is the (Bromodimethylsulfonium) bromide-catalyzed one-pot multicomponent reaction, which allows for the combination of 2-aminopyridine with aromatic aldehyde(s) and TMSCN to yield N-benzylidene-2-phenylimidazo[1,2-a]pyridines . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This structure is crucial for the biological activity of these compounds. For instance, the 2,6-bis(benzimidazol-2-yl)pyridine shows potent anionophoric activity, which is attributed to the imidazolyl-NH fragments . The molecular structure of the compound likely contributes to its chemical reactivity and potential biological activities.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including regioselective sulfenylation. This reaction can be catalyzed by iodine and uses sulfonyl hydrazides as a thiol surrogate, leading to the synthesis of 3-sulfanylimidazopyridines . The bromo and sulfanyl groups in the compound of interest suggest that it may also participate in similar chemical reactions, potentially leading to a variety of functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on their substitution patterns. For example, the structure-activity relationship (SAR) of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles indicates that larger and more lipophilic compounds generally exhibit lower minimum bactericidal concentration (MBC) values against Helicobacter pylori . The compound , with its bromo and benzoic acid substituents, is likely to have distinct solubility, stability, and reactivity profiles, which could influence its biological activity and potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study detailed the synthesis and characterization of Benzimidazole derivatives, including compounds similar to the one , exploring their chemical properties and synthesis methods (Prasad, Rani, & Anusha, 2018).
- Another research focused on the synthesis of various Benzimidazole derivatives and tested their anti-ulcer activity (Madala, 2017).
- A study on the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines presented the synthesis of 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).
Biological Activities
- Research on the synthesis and evaluation of antituberculosis activity of new hydrazide derivatives, including imidazo[1,2‐a]pyridine derivatives, highlighted their potential as antimycobacterial compounds (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).
- A study on the synthesis and leishmanicidal evaluation of sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety explored their potential in treating Leishmania (Rodriguez et al., 2020).
Miscellaneous Applications
- A paper on the synthesis of novel anti-Helicobacter pylori agents described the development of compounds based on the benzimidazole scaffold for potential therapeutic applications (Carcanague et al., 2002).
- Research on the synthesis of novel fluorescent probes for micromolar detection of Fe3+ ions in aqueous media included benzimidazole derivatives, indicating their potential in analytical chemistry applications (Bishnoi & Milton, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]benzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S.BrH/c16-14-11(17-13-7-3-4-8-18(13)14)9-21-12-6-2-1-5-10(12)15(19)20;/h1-8H,9H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDWKSZLNJZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(N3C=CC=CC3=N2)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)





![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)


![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)
